molecular formula C12H22N2O4 B1598071 (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester CAS No. 1217683-44-7

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester

Cat. No.: B1598071
CAS No.: 1217683-44-7
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-N-Boc-Piperazine-2-acetic acid methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-N-Boc-Piperazine-2-acetic acid methyl ester typically involves multiple steps One common method starts with the protection of the piperazine ring using the Boc groupThe reaction conditions often involve the use of acid catalysts, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of ®-4-N-Boc-Piperazine-2-acetic acid methyl ester may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced purification techniques, such as preparative thin-layer chromatography, ensures the efficient production of high-quality compounds .

Mechanism of Action

The mechanism of action of ®-4-N-Boc-Piperazine-2-acetic acid methyl ester involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions without interference from the amine group. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-N-Boc-Piperazine-2-acetic acid methyl ester is unique due to the presence of the piperazine ring and the Boc protecting group. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363540
Record name (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217683-44-7
Record name (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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